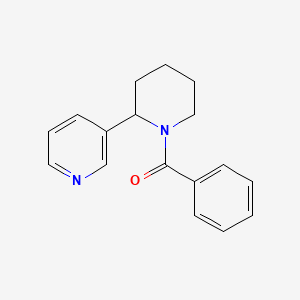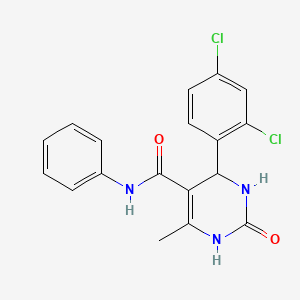![molecular formula C19H15Cl2FN2OS B5141333 2,4-dichloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5141333.png)
2,4-dichloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide, also known as TAK-659, is a novel inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is important for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
2,4-dichloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide binds to the ATP-binding pocket of BTK and inhibits its activity. BTK is a downstream target of the B-cell receptor signaling pathway, which is important for B-cell survival and proliferation. Inhibition of BTK leads to decreased activation of downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
2,4-dichloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide has been shown to selectively inhibit BTK activity, with little or no effect on other kinases. This selectivity may reduce the potential for off-target effects and toxicity. 2,4-dichloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide has also been shown to reduce the levels of cytokines and chemokines that are involved in inflammation and immune responses, suggesting a potential role in the treatment of autoimmune diseases and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,4-dichloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide is its potency and selectivity as a BTK inhibitor. This makes it a useful tool for studying the role of BTK in various biological processes and disease states. However, one limitation is that 2,4-dichloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide is still in the early stages of development and has not yet been tested in clinical trials. Therefore, its safety and efficacy in humans are still unknown.
Orientations Futures
There are several potential future directions for the development of 2,4-dichloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide. One direction is the evaluation of its efficacy in clinical trials for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. Another direction is the investigation of its potential as a combination therapy with other drugs, such as PI3K inhibitors or checkpoint inhibitors. Additionally, further studies are needed to determine the safety and efficacy of 2,4-dichloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide in long-term use and in combination with other drugs.
Méthodes De Synthèse
The synthesis of 2,4-dichloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting material is 4-fluoro-3-nitrobenzoic acid, which is converted to the corresponding acid chloride. This compound is then reacted with 4-propyl-1,3-thiazol-2-amine to form the intermediate thiazole compound. The final step involves the coupling of the thiazole intermediate with 2,4-dichlorobenzamide using a palladium catalyst.
Applications De Recherche Scientifique
2,4-dichloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these studies, 2,4-dichloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide has demonstrated potent inhibition of BTK activity and suppression of B-cell receptor signaling, leading to decreased cell proliferation and increased apoptosis. 2,4-dichloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide has also shown activity against BTK mutations that confer resistance to other BTK inhibitors, such as ibrutinib.
Propriétés
IUPAC Name |
2,4-dichloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2FN2OS/c1-2-3-16-17(11-4-7-13(22)8-5-11)23-19(26-16)24-18(25)14-9-6-12(20)10-15(14)21/h4-10H,2-3H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAWBYPZYBIKOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(benzyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5141251.png)
![N-[(2-benzoyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]benzamide](/img/structure/B5141260.png)
![4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5141264.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5141266.png)
![5-(2-methylphenyl)-N-[3-(3-pyridinyloxy)propyl]-1,2,4-triazin-3-amine](/img/structure/B5141270.png)
![2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide](/img/structure/B5141275.png)

![1-(4-chlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5141305.png)



![N-(3,4-dichlorophenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5141330.png)

![N-[2-(benzylthio)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B5141359.png)